4-Azido-2-bromo-1-fluorobenzene
Description
Significance of Aromatic Azides in Chemical Transformations
Aromatic azides are of paramount importance in chemical synthesis due to the diverse reactivity of the azido (B1232118) moiety. This functional group can undergo a variety of transformations, including reduction to amines, cycloaddition reactions, and decomposition to form nitrenes. uni-muenchen.de The Huisgen 1,3-dipolar cycloaddition between an azide (B81097) and an alkyne to form a stable triazole ring is a cornerstone of click chemistry, a concept introduced by K. Barry Sharpless. pcbiochemres.compcbiochemres.com This reaction is characterized by its high efficiency, mild reaction conditions, and broad substrate scope, making it ideal for applications in drug discovery, bioconjugation, and materials science. pcbiochemres.compcbiochemres.comapjonline.in
The azide group's ability to react selectively under benign conditions has made it a favored tool for labeling biomolecules. rsc.orgnih.gov Furthermore, the controlled decomposition of aromatic azides, either thermally or photolytically, generates highly reactive nitrene intermediates, which can undergo a range of insertion and addition reactions to form new carbon-nitrogen bonds. uni-muenchen.de In electrophilic substitution reactions, the azido group acts as an ortho- and para-directing electron donor. uni-muenchen.denih.gov
Contextualizing 4-Azido-2-bromo-1-fluorobenzene within Fluorinated Aromatic Compounds
The introduction of fluorine into aromatic systems can dramatically alter the physical, chemical, and biological properties of a molecule. researchgate.nettandfonline.comacs.org Fluorine's high electronegativity and small size can influence a compound's metabolic stability, membrane permeability, and binding affinity to biological targets. tandfonline.comacs.orgnih.gov This has led to the widespread use of fluorinated aromatic compounds in the pharmaceutical and agrochemical industries. researchgate.nettandfonline.com
This compound is a trifunctional arene that combines the reactivity of an aromatic azide with the synthetic handles provided by bromine and fluorine atoms. The fluorine atom at the 1-position enhances the electrophilicity of the aromatic ring and can influence the regioselectivity of subsequent reactions. The bromine atom at the 2-position provides a site for various cross-coupling reactions, such as Suzuki and Stille couplings, allowing for the introduction of diverse substituents. researchgate.net The azido group at the 4-position retains its characteristic reactivity, enabling participation in click chemistry and other nitrogen-based transformations.
Overview of the Research Landscape Surrounding this compound
Research on this compound and related halogenated azidobenzenes is driven by their potential as versatile intermediates in organic synthesis. The compound serves as a building block for creating more complex molecules with tailored properties. For instance, the presence of both bromo and fluoro substituents allows for sequential and site-selective functionalization. The bromine atom can be readily displaced or used in cross-coupling reactions, while the fluorine atom can modulate the reactivity of the ring and is often retained in the final product for its beneficial effects on biological activity.
The primary application of this compound lies in its use as a precursor for synthesizing a variety of substituted aromatic compounds. The interplay between the three functional groups—azido, bromo, and fluoro—offers a rich platform for synthetic exploration.
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₆H₃BrFN₃ |
| Molecular Weight | 216.01 g/mol |
| Appearance | Not specified |
| Melting Point | Not specified |
| Boiling Point | Not specified |
| Density | Not specified |
Structure
3D Structure
Properties
IUPAC Name |
4-azido-2-bromo-1-fluorobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrFN3/c7-5-3-4(10-11-9)1-2-6(5)8/h1-3H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QINUABSPOUCRCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N=[N+]=[N-])Br)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrFN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4 Azido 2 Bromo 1 Fluorobenzene
Precursor Synthesis and Halogenation Strategies
The primary precursor for the synthesis of 4-azido-2-bromo-1-fluorobenzene is 2-bromo-4-fluoroaniline . The preparation of this intermediate can be approached from several different starting materials, with the key challenge being the regioselective introduction of the bromine atom onto the fluoroaniline (B8554772) or a related scaffold.
One common strategy begins with 4-fluoroaniline . To direct the bromination to the position ortho to the amine, the amino group is first protected, typically via acetylation to form 4-fluoroacetanilide. This acetamido group directs electrophilic substitution to its ortho position. Subsequent bromination, for instance using hydrobromic acid in the presence of an oxidizing agent like hydrogen peroxide, yields 2-bromo-4-fluoroacetanilide. google.com The final step in this sequence is the removal of the acetyl protecting group by hydrolysis to afford the desired 2-bromo-4-fluoroaniline.
An alternative route starts with 1-fluoro-2-nitrobenzene . chemicalbook.com Electrophilic bromination of this substrate with a reagent such as N-bromosuccinimide (NBS) in sulfuric acid leads to the formation of 4-bromo-1-fluoro-2-nitrobenzene. chemicalbook.com The nitro group, being a meta-director, guides the incoming bromine to the desired position. The subsequent step involves the reduction of the nitro group to an amine. This transformation can be achieved using various reducing agents, such as iron powder in the presence of an acid or hydrazine (B178648) hydrate (B1144303) with a catalyst, to yield 2-bromo-4-fluoroaniline. researchgate.net
A more direct approach involves the direct bromination of 2-fluoroaniline . google.com The fluorine atom and the amino group work together to direct the incoming electrophile. Bromination using elemental bromine can lead to the formation of 4-bromo-2-fluoroaniline, which is an isomer of the desired precursor and would lead to a different final product. Therefore, careful selection of brominating agents and reaction conditions is crucial to achieve the correct isomer. google.com
| Starting Material | Key Intermediates | Reagents & Conditions | Resulting Precursor |
| 4-Fluoroaniline | 4-Fluoroacetanilide | 1. Acetylation (e.g., Acetic Anhydride)2. Bromination (e.g., HBr/H₂O₂)3. Hydrolysis | 2-Bromo-4-fluoroaniline |
| 1-Fluoro-2-nitrobenzene | 4-Bromo-1-fluoro-2-nitrobenzene | 1. Bromination (e.g., NBS/H₂SO₄)2. Reduction (e.g., Fe/HCl or Hydrazine) | 2-Bromo-4-fluoroaniline |
| 2-Fluoroaniline | N/A | 1. Bromination (e.g., Br₂/CH₂Cl₂) | 4-Bromo-2-fluoroaniline |
Diazotization and Azidation Pathways for Azido (B1232118) Group Introduction
The conversion of the precursor, 2-bromo-4-fluoroaniline, into this compound is most commonly achieved through a two-step, one-pot sequence involving diazotization of the primary aromatic amine followed by substitution with an azide (B81097) source.
The first step is the diazotization of 2-bromo-4-fluoroaniline. This reaction involves treating the amine with nitrous acid (HNO₂), which is highly unstable and therefore generated in situ. organic-chemistry.org The standard procedure consists of dissolving the amine in a strong mineral acid, such as hydrochloric or sulfuric acid, and cooling the solution to a low temperature, typically between -10 °C and 5 °C. orgsyn.org An aqueous solution of sodium nitrite (B80452) (NaNO₂) is then added dropwise, maintaining the low temperature to prevent the decomposition of the resulting diazonium salt. orgsyn.org The reaction produces a 2-bromo-4-fluorobenzenediazonium salt solution. The choice of acid can influence the stability and subsequent reactivity of the diazonium salt. For instance, using p-toluenesulfonic acid (p-TsOH) can generate arenediazonium tosylates, which are noted for their enhanced stability compared to traditional diazonium chlorides or sulfates. organic-chemistry.orgthieme-connect.com
Following the in-situ formation of the diazonium salt, an azide source is introduced directly into the reaction mixture. The most common and effective reagent for this transformation is sodium azide (NaN₃). organic-chemistry.orgthieme-connect.comamazonaws.com The azide anion (N₃⁻) acts as a nucleophile, displacing the diazonio group (–N₂⁺), which is an excellent leaving group, evolving from the reaction as nitrogen gas. This substitution reaction typically proceeds smoothly to yield the target aryl azide, this compound. organic-chemistry.org The reaction of arenediazonium salts with sodium azide is often rapid and can be performed in the same pot as the diazotization, making it an efficient one-pot synthesis. thieme-connect.comamazonaws.com
Optimization of Reaction Conditions and Yields for this compound Synthesis
For the precursor synthesis , particularly the bromination step, temperature control is critical to ensure high regioselectivity and minimize the formation of isomeric or di-brominated byproducts. google.com In the bromination of 4-fluoroacetanilide, for example, maintaining the temperature between 30°C and 60°C can be crucial for maximizing the yield of the desired 2-bromo isomer. google.com
For the diazotization-azidation sequence , several factors are key to maximizing yield and ensuring safety.
| Parameter | Condition | Rationale |
| Diazotization Temperature | -10 °C to 5 °C | The diazonium salt intermediate is thermally unstable. Low temperatures are essential to prevent its premature decomposition, which would lower the overall yield. orgsyn.org |
| Acid Medium | HCl, H₂SO₄, or p-TsOH | A strong acid is required to generate nitrous acid from NaNO₂ and to stabilize the resulting diazonium salt. Using p-TsOH can form more stable arenediazonium tosylate intermediates, potentially leading to cleaner reactions and higher yields. organic-chemistry.orgthieme-connect.com |
| Stoichiometry | Slight excess of NaNO₂ | A small excess of sodium nitrite ensures the complete conversion of the primary amine to the diazonium salt. orgsyn.org |
| Solvent | Water, Acetonitrile, Dichloromethane | While water is the traditional solvent for diazotization, organic solvents can sometimes improve solubility and yield. Dichloromethane has been found to be an effective solvent for certain one-pot azidation reactions. amazonaws.com |
| Azidation Temperature | Room Temperature | The reaction of the diazonium salt with sodium azide is often exothermic and proceeds readily at room temperature, providing the final product in high purity. organic-chemistry.orgthieme-connect.com |
Comparative Analysis of Synthetic Routes to this compound
There are two primary strategic approaches to the synthesis of this compound: the functional group interconversion of an aniline (B41778) precursor and the nucleophilic substitution on a suitable aryl halide.
The most prevalent and direct method is the diazotization-azidation of 2-bromo-4-fluoroaniline . This strategy is widely applicable for the synthesis of various aryl azides. thieme-connect.comorganic-chemistry.org Within this approach, a key variation lies in the nature of the diazonium salt intermediate. The classical method uses diazonium salts generated with mineral acids (e.g., HCl), which are used immediately without isolation due to their instability. organic-chemistry.org A more modern and often preferred variation involves the use of p-toluenesulfonic acid to form more stable and sometimes isolable arenediazonium tosylates. This method is reported to be safer, experimentally simpler, and capable of producing aryl azides in very high yields, often without the need for extensive purification. organic-chemistry.orgthieme-connect.com
A conceptually different approach is through nucleophilic aromatic substitution (SNAr) . This would involve reacting a precursor like 1,2-dibromo-4-fluorobenzene (B1585839) or 2-bromo-1-fluoro-4-iodobenzene (B1272178) with an azide salt, such as sodium azide. However, SNAr reactions typically require the aromatic ring to be activated by strongly electron-withdrawing groups (like a nitro group) positioned ortho or para to the leaving group. Without such activation, forcing conditions or metal catalysis (e.g., copper) would be necessary. researchgate.net This route is generally less common for this specific substrate due to the higher complexity and potential for side reactions compared to the highly reliable diazotization pathway.
| Feature | Route 1: Diazotization-Azidation | Route 2: Nucleophilic Substitution |
| Precursor | 2-Bromo-4-fluoroaniline | 2-Bromo-1,4-dihalobenzene (e.g., 2-bromo-1-fluoro-4-iodobenzene) |
| Key Reagents | NaNO₂, Acid (HCl or p-TsOH), NaN₃ | NaN₃, potentially with a copper catalyst |
| Conditions | Low temperature diazotization, followed by reaction with azide. Often a one-pot procedure. | Typically requires elevated temperatures and/or a catalyst. |
| Advantages | Highly reliable, generally high-yielding, well-established, can be very clean (especially with tosylate method). organic-chemistry.orgthieme-connect.com | May be useful if the aniline precursor is difficult to access. |
| Disadvantages | Involves potentially unstable diazonium intermediates (classical method). | Ring is not strongly activated, likely requiring harsh conditions or catalysis, potential for side reactions. researchgate.net |
Reactivity and Reaction Mechanisms of 4 Azido 2 Bromo 1 Fluorobenzene
Reactivity of the Azido (B1232118) Group
The azido group in 4-Azido-2-bromo-1-fluorobenzene is a key functional handle for the introduction of nitrogen-containing heterocycles, most notably through cycloaddition reactions.
Copper(I)-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) with this compound
The Copper(I)-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) is a cornerstone of click chemistry, enabling the efficient and regioselective synthesis of 1,2,3-triazoles. nih.govmdpi.com This reaction involves the coupling of a terminal alkyne with an azide (B81097) in the presence of a copper(I) catalyst. nih.govmdpi.com For this compound, this reaction provides a direct route to 1,4-disubstituted 1,2,3-triazoles. nih.govnih.gov
The catalytic cycle is generally understood to involve the formation of a copper(I)-acetylide intermediate, which then reacts with the azide in a stepwise manner. The presence of ligands can significantly influence the reaction rate and efficiency. For instance, ligands such as N,N,N',N'',N''-pentamethyldiethylenetriamine (PMDTA) are often used to stabilize the copper(I) catalyst and accelerate the reaction. mdpi.com The reaction is typically carried out under mild conditions, often at room temperature and in a variety of solvents, including organic solvents like toluene (B28343) and greener alternatives such as supercritical CO2. mdpi.com
A range of copper sources can be employed, including copper(I) bromide (CuBr) and copper(II) salts that are reduced in situ, for example, by sodium ascorbate. mdpi.comscispace.com The use of heterogeneous copper catalysts, such as copper wire or supported copper nanoparticles, offers the advantage of easier catalyst removal and recycling. mdpi.com
Below is a table summarizing representative conditions for CuAAC reactions:
| Catalyst System | Ligand | Solvent | Temperature | Notable Features |
| CuBr | PMDTA | Toluene | Room Temperature | Commonly used in polymer chemistry. mdpi.com |
| CuSO4 / Sodium Ascorbate | THPTA | Water/t-BuOH | Room Temperature | Widely used for bioconjugation. scispace.com |
| Cu Wire | None | Supercritical CO2 | Varies | Heterogeneous system, allowing for catalyst reuse. mdpi.com |
| [Cu2(μ-Br)2(tBuImCH2pyCH2NEt2)]n | NHC-based | Neat (solvent-free) | Room Temperature | High catalytic activity at low loadings. nih.gov |
Regioselectivity and Stereoselectivity in Triazole Formation with this compound
A significant advantage of the CuAAC reaction is its high regioselectivity. The copper(I) catalyst directs the reaction to almost exclusively yield the 1,4-disubstituted 1,2,3-triazole isomer. nih.govnih.gov This is in stark contrast to the uncatalyzed Huisgen 1,3-dipolar cycloaddition, which typically produces a mixture of 1,4- and 1,5-regioisomers. nih.gov The mechanism of the CuAAC reaction is believed to proceed through a six-membered copper-acetylide-azide intermediate, which favors the formation of the 1,4-isomer.
While the cycloaddition itself does not typically create new stereocenters on the triazole ring, the stereochemistry of the substituents on the alkyne and azide starting materials is retained in the product. For this compound, the focus is primarily on the regioselectivity of the triazole ring formation.
Thermal and Photochemical Reactivity of the Azido Functionality in this compound
Aryl azides, including this compound, are known to undergo decomposition upon heating or irradiation with UV light. This process leads to the extrusion of nitrogen gas (N2) and the formation of a highly reactive nitrene intermediate. The resulting 2-bromo-4-fluorophenylnitrene can then undergo a variety of subsequent reactions, such as insertion into C-H or N-H bonds, or rearrangement to form other cyclic or acyclic products. The specific outcome depends on the reaction conditions and the surrounding molecular environment.
Reactivity of Halogen Substituents (Bromine and Fluorine)
The presence of both bromine and fluorine atoms on the benzene (B151609) ring of this compound allows for selective functionalization through various substitution and coupling reactions.
Nucleophilic Aromatic Substitution (SNAr) Reactions Involving this compound Derivatives
Nucleophilic aromatic substitution (SNAr) is a key reaction for modifying aromatic rings, particularly those bearing electron-withdrawing groups and a good leaving group. youtube.commdpi.com In the context of haloarenes, the reactivity of the halogen as a leaving group generally follows the trend F > Cl > Br > I, which is the reverse of the trend for SN1 and SN2 reactions. youtube.com This is because the rate-determining step in SNAr is the attack of the nucleophile to form a resonance-stabilized carbanion intermediate (a Meisenheimer complex), and the high electronegativity of fluorine stabilizes this intermediate. youtube.commdpi.com
For derivatives of this compound, the fluorine atom is generally more susceptible to nucleophilic attack than the bromine atom. nih.gov The azido group, being electron-withdrawing, activates the ring towards nucleophilic attack, particularly at the positions ortho and para to it. However, in this specific substitution pattern, the fluorine is para to the bromine and ortho to the azido group. The bromine atom is ortho to the fluorine and meta to the azido group. Therefore, nucleophilic substitution is expected to preferentially occur at the fluorine-bearing carbon.
Recent advances have also enabled the SNAr of unactivated fluoroarenes through photoredox catalysis, expanding the scope of possible transformations. nih.gov
Cross-Coupling Reactions (e.g., Suzuki, Sonogashira) at Bromine Centers of this compound
The bromine atom in this compound is an excellent handle for various palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.
The Suzuki-Miyaura coupling reaction involves the coupling of an organoboron compound (like a boronic acid or ester) with an organic halide in the presence of a palladium catalyst and a base. researchgate.netuzh.ch this compound can be selectively coupled at the C-Br bond with various boronic acids to introduce new aryl or alkyl groups. researchgate.netuzh.ch
The Sonogashira coupling reaction enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst. The bromine atom of this compound can be selectively coupled with terminal alkynes to introduce an alkynyl substituent. This reaction provides an alternative route to functionalized alkynes that can then participate in other reactions, such as the CuAAC reaction.
The differential reactivity of the C-Br and C-F bonds allows for sequential cross-coupling reactions. The C-Br bond is significantly more reactive in these palladium-catalyzed processes than the C-F bond, allowing for selective functionalization at the bromine position while leaving the fluorine atom intact for potential subsequent transformations. wikipedia.org
Below is a table summarizing common cross-coupling reactions at the bromine center:
| Reaction Name | Coupling Partner | Catalyst System | Product Type |
| Suzuki-Miyaura | Boronic acid/ester | Pd catalyst, Base | Biaryl or alkyl-aryl |
| Sonogashira | Terminal alkyne | Pd catalyst, Cu(I) co-catalyst | Arylalkyne |
Ortho-Lithiation and Other Directed Metalation Strategies on the Fluorinated Aromatic Ring
Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. In the case of this compound, the fluorine atom at the C1 position is the most potent directing group for lithiation. researchgate.net The Lewis basicity of the fluorine can coordinate with Lewis acidic organolithium reagents, facilitating deprotonation at an adjacent (ortho) position. baranlab.orgorganic-chemistry.org
The two ortho positions relative to the fluorine are C2 and C6. The C2 position is already substituted with a bromine atom, leaving the C6 position as the primary site for potential lithiation. The bromine atom at C2 and the azide group at C4 exert their own electronic effects, which can influence the acidity of the ring protons. Fluorine is recognized as one of the most powerful directing groups, often overriding other substituents. researchgate.net However, a significant competing reaction is metal-halogen exchange, particularly with the bromine atom, which is known to be much faster than deprotonation when using alkyllithium bases like n-BuLi. uwindsor.ca
The choice of lithiating agent and reaction conditions is therefore critical in determining the outcome of the reaction. Strong, non-nucleophilic bases like lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP) are known to favor deprotonation over metal-halogen exchange. researchgate.netpsu.edu Deprotonation of fluoroarenes carrying a chlorine or bromine substituent has been shown to occur selectively at the position adjacent to the fluorine atom when using such bases. epfl.ch
Conversely, using alkyllithiums such as n-butyllithium or sec-butyllithium, especially in non-coordinating solvents, would likely favor metal-halogen exchange at the C-Br bond. uwindsor.capsu.edu This would generate a different organolithium intermediate, 4-azido-1-fluoro-2-lithiated-benzene, which could then be trapped with an electrophile.
The potential outcomes of metalation under different conditions are summarized in the table below.
| Reagent/Conditions | Predicted Primary Pathway | Resulting Intermediate | Rationale |
|---|---|---|---|
| LDA or LiTMP, THF, -78 °C | Directed ortho-Lithiation (DoM) | 6-Lithio-4-azido-2-bromo-1-fluorobenzene | Fluorine is a strong directing group. Hindered amide bases favor proton abstraction over halogen exchange. researchgate.netpsu.edu |
| n-BuLi or s-BuLi, Ether/Hexanes, -78 °C | Metal-Halogen Exchange | 2-Lithio-4-azido-1-fluorobenzene | Br-Li exchange is kinetically favored over deprotonation with alkyllithium reagents. uwindsor.ca |
Chemoselectivity and Orthogonal Reactivity Considerations for this compound
The presence of three distinct reactive sites on this compound makes it an ideal substrate for studying chemoselectivity and developing orthogonal synthetic strategies. researchgate.netnih.gov Orthogonal reactivity allows for the selective modification of one functional group in the presence of others, enabling the efficient construction of complex molecules. elsevierpure.com The reactivity hierarchy of the functional groups (C-Br, C-N₃, C-F) depends heavily on the chosen reaction conditions.
C-Br Bond: The aryl bromide is highly susceptible to transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig). These reactions are typically performed under conditions to which the azide and fluoro groups are stable.
Azide Group (N₃): The azide functional group is a versatile handle. It can participate in copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC or SPAAC) reactions to form triazoles. It can also be reduced to an amine (NH₂) using various reagents (e.g., H₂, Pd/C; PPh₃/H₂O) or undergo thermal or photochemical decomposition to a highly reactive nitrene intermediate. rsc.orggrafiati.com
C-F Bond: The aryl fluoride (B91410) bond is the most robust of the three and generally the least reactive in cross-coupling reactions, requiring harsh conditions or specialized catalysts for activation. It is also stable to the conditions used for modifying the azide group.
This differential reactivity allows for a stepwise functionalization approach. For example, one could first perform a Suzuki coupling at the C-Br bond, then execute a CuAAC reaction on the azide group, and finally, if desired, substitute the fluorine atom via a nucleophilic aromatic substitution (SNAr) reaction, provided the ring is sufficiently activated by electron-withdrawing groups introduced in the prior steps.
The table below illustrates a potential orthogonal synthetic sequence.
| Step | Reaction Type | Targeted Group | Typical Reagents | Other Groups' Reactivity |
|---|---|---|---|---|
| 1 | Suzuki Coupling | C-Br | Ar'B(OH)₂, Pd(PPh₃)₄, Base | Azide and Fluorine are stable. |
| 2 | Azide-Alkyne Cycloaddition (CuAAC) | -N₃ | Alkyne, CuSO₄, Sodium Ascorbate | C-F bond and newly formed biaryl are stable. |
| 3 | Nucleophilic Aromatic Substitution (SNAr) | C-F | Nu-H (e.g., R-OH), Strong Base | Requires strong activation from other ring substituents; other groups stable. |
Mechanistic Investigations of Key Transformations Involving this compound
Understanding the reaction mechanisms associated with this compound is crucial for predicting reactivity and controlling product formation.
Mechanism of Directed ortho-Metalation (DoM): When lithiation is directed by the fluorine atom using a base like LDA, the mechanism proceeds through a Complex Induced Proximity Effect (CIPE). baranlab.org The lithium cation of the LDA base coordinates to the lone pair of the fluorine atom. This pre-coordination complex brings the amide base into close proximity to the C6-H bond, lowering the activation energy for deprotonation at this site and ensuring high regioselectivity. The resulting 6-lithio species is stabilized by this intramolecular coordination before it is quenched by an electrophile.
Mechanism of Azide Decomposition: The thermal or photochemical decomposition of the aryl azide group is a well-studied process that proceeds through a highly reactive nitrene intermediate. rsc.orgrsc.orgresearchgate.net Upon absorption of thermal or light energy, the azide expels a molecule of nitrogen gas (N₂) to form a singlet arylnitrene. This singlet nitrene is in equilibrium with a triplet state. The subsequent reactions depend on the conditions and the surrounding environment. The nitrene can undergo various transformations, including:
C-H insertion: Insertion into aliphatic C-H bonds.
Rearrangement: Ring expansion to form a dehydroazepine intermediate. researchgate.net
Dimerization: Reaction with another nitrene or azide to form an azo compound.
Intersystem Crossing (ISC): The initially formed singlet nitrene can undergo intersystem crossing to the more stable triplet state, which has different reactivity patterns. researchgate.net
Computational studies, often employing Density Functional Theory (DFT), have been instrumental in elucidating the complex potential energy surfaces of these reactions. researchgate.netnih.govacs.org Such studies help to explain the ambiphilic nature of azides in cycloadditions and the factors controlling the reactivity and selectivity of the various functional groups. nih.govacs.orgnih.gov For this compound, computational models could predict the influence of the bromo and fluoro substituents on the stability and reactivity of the intermediate nitrene, guiding the rational design of synthetic applications.
Spectroscopic Analysis for Structural Elucidation of 4 Azido 2 Bromo 1 Fluorobenzene
Nuclear Magnetic Resonance (NMR) Spectroscopy for 4-Azido-2-bromo-1-fluorobenzene
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive analytical tool that probes the chemical environment of atomic nuclei. For this compound, a combination of 1H, 13C, and 19F NMR, augmented by two-dimensional techniques, is essential for a definitive structural assignment.
1H NMR Characterization and Proton Assignments
The 1H NMR spectrum of this compound is anticipated to display signals corresponding to the three aromatic protons. The chemical shifts (δ) and coupling patterns of these protons are dictated by the electronic effects and spatial relationships of the fluorine, bromine, and azido (B1232118) substituents. The fluorine atom, being highly electronegative, will exert a significant influence on the adjacent protons through both inductive effects and through-bond scalar coupling (J-coupling).
Expected 1H NMR Data:
| Proton | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Coupling Constants (Hz) |
| H-3 | ~ 7.5 - 7.8 | dd | 3JH3-F ≈ 8-10, 4JH3-H5 ≈ 2-3 |
| H-5 | ~ 7.1 - 7.4 | ddd | 3JH5-H6 ≈ 8-9, 4JH5-F ≈ 4-6, 4JH5-H3 ≈ 2-3 |
| H-6 | ~ 7.0 - 7.3 | t | 3JH6-H5 ≈ 8-9, 3JH6-F ≈ 8-9 |
Note: The expected values are estimations based on substituent effects and data from structurally similar compounds. Actual experimental values are required for definitive assignment.
13C NMR Characterization and Carbon Assignments
The 13C NMR spectrum provides crucial information about the carbon framework of this compound. The spectrum will exhibit six distinct signals for the six aromatic carbons, with their chemical shifts influenced by the attached substituents. The carbon directly bonded to the fluorine atom will show a large one-bond carbon-fluorine coupling constant (1JC-F), a key diagnostic feature.
Expected 13C NMR Data:
| Carbon | Expected Chemical Shift (ppm) | Expected nJC-F Coupling (Hz) |
| C-1 | ~ 158 - 162 | 1J ≈ 240-250 |
| C-2 | ~ 110 - 115 | 2J ≈ 20-25 |
| C-3 | ~ 130 - 135 | 3J ≈ 8-10 |
| C-4 | ~ 140 - 145 | 4J ≈ 3-5 |
| C-5 | ~ 120 - 125 | 3J ≈ 8-10 |
| C-6 | ~ 115 - 120 | 2J ≈ 20-25 |
Note: The expected values are estimations. Definitive assignments require experimental data.
19F NMR Analysis of the Fluorine Substituent
19F NMR spectroscopy is a highly sensitive technique for the direct observation of the fluorine atom. In the case of this compound, the 19F NMR spectrum is expected to show a single resonance. The chemical shift of this signal provides information about the electronic environment of the fluorine atom. Furthermore, the signal will be split into a multiplet due to coupling with the neighboring aromatic protons (H-2 and H-6), providing further confirmation of the substitution pattern.
Two-Dimensional NMR Techniques for Structural Confirmation
To unequivocally assign all proton and carbon signals and confirm the connectivity of the atoms in this compound, two-dimensional (2D) NMR experiments are employed.
COSY (Correlation Spectroscopy): This experiment would reveal the scalar coupling relationships between protons. For instance, correlations would be expected between H-5 and H-6, and a weaker correlation between H-3 and H-5.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. This allows for the unambiguous assignment of the protonated carbons (C-3, C-5, and C-6).
HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals longer-range couplings between protons and carbons (typically over two or three bonds). For example, the proton at H-6 would be expected to show correlations to C-1, C-2, and C-4, while the proton at H-3 would show correlations to C-1, C-2, and C-5. These correlations are instrumental in piecing together the entire molecular structure.
Infrared (IR) Spectroscopy for Azido Group Detection and Aromatic Fingerprint
Infrared (IR) spectroscopy is a rapid and effective method for identifying the presence of specific functional groups within a molecule. For this compound, the IR spectrum would provide two key pieces of information.
Firstly, and most importantly, it would confirm the presence of the azido (-N3) group. This functional group exhibits a strong and characteristic asymmetric stretching vibration in a relatively clean region of the spectrum, typically between 2100 and 2160 cm-1.
Characteristic IR Absorption Bands:
| Functional Group | Expected Absorption Range (cm-1) | Intensity |
| Azide (B81097) (N3 stretch) | 2100 - 2160 | Strong, Sharp |
| Aromatic C-H stretch | 3000 - 3100 | Medium to Weak |
| Aromatic C=C stretch | 1450 - 1600 | Medium to Weak |
| C-F stretch | 1100 - 1250 | Strong |
| C-Br stretch | 500 - 650 | Medium to Strong |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and structural features of a compound by ionizing it and analyzing the mass-to-charge ratio (m/z) of the resulting ions.
For this compound, the mass spectrum would be expected to show a molecular ion peak ([M]+) corresponding to the exact mass of the molecule (C6H3BrFN3). Due to the presence of bromine, which has two major isotopes (79Br and 81Br) in nearly equal abundance, the molecular ion peak will appear as a characteristic doublet (M+ and M+2) of approximately equal intensity.
The fragmentation pattern observed in the mass spectrum provides further structural information. A common fragmentation pathway for aryl azides is the loss of a molecule of nitrogen (N2, 28 Da) to form a nitrene intermediate, which may then undergo further rearrangement and fragmentation. Other expected fragments could arise from the loss of the bromine atom or other parts of the molecule. Analysis of these fragment ions helps to confirm the identities and positions of the substituents on the aromatic ring.
Elemental Analysis for Empirical Formula Verification
Elemental analysis is a cornerstone technique in the characterization of novel chemical compounds, providing the mass percentages of the constituent elements. This quantitative data is instrumental in verifying the empirical formula of a synthesized molecule, which in turn is crucial for confirming its molecular formula and, consequently, its structural integrity. For the compound this compound, with the molecular formula C₆H₃BrFN₃, the theoretical elemental composition has been calculated to serve as a benchmark for experimental verification.
The empirical formula represents the simplest whole-number ratio of atoms of each element present in a compound. For this compound, the molecular formula C₆H₃BrFN₃ itself represents the simplest whole-number ratio, and thus, the empirical formula is identical to the molecular formula.
The verification process involves comparing the theoretically calculated percentages of Carbon (C), Hydrogen (H), Nitrogen (N), Bromine (Br), and Fluorine (F) with the values obtained from experimental analysis, typically performed using combustion analysis for C, H, and N, and other specific methods for halogens. A close correlation between the theoretical and experimentally determined values provides strong evidence for the successful synthesis of the target compound and the accuracy of its proposed molecular formula.
Below is a data table presenting the theoretical elemental composition of this compound.
| Element | Symbol | Atomic Mass (amu) | Number of Atoms | Total Mass (amu) | Theoretical Percentage (%) |
| Carbon | C | 12.01 | 6 | 72.06 | 33.36 |
| Hydrogen | H | 1.01 | 3 | 3.03 | 1.40 |
| Bromine | Br | 79.90 | 1 | 79.90 | 36.99 |
| Fluorine | F | 19.00 | 1 | 19.00 | 8.80 |
| Nitrogen | N | 14.01 | 3 | 42.03 | 19.46 |
| Total | 216.02 | 100.00 |
Note: Atomic masses are approximate and have been rounded for this calculation.
The data presented in the table is derived from the molecular formula C₆H₃BrFN₃ and the atomic masses of its constituent elements. The percentage composition is calculated for each element using the formula:
Percentage of Element = [(Number of atoms of the element × Atomic mass of the element) / Molecular mass of the compound] × 100
In a typical research setting, the synthesized this compound would be subjected to elemental analysis. The resulting experimental percentages for C, H, N, and Br would be expected to be in close agreement with the theoretical values listed above (typically within ±0.4%). Such a result would provide robust confirmation of the compound's elemental composition and, by extension, its empirical and molecular formula. This verification is a critical step in the comprehensive spectroscopic analysis required for the unambiguous structural elucidation of a new chemical entity.
Applications of 4 Azido 2 Bromo 1 Fluorobenzene As a Synthetic Building Block
Construction of Triazole-Cored Scaffolds via Click Chemistry
The azide (B81097) group of 4-Azido-2-bromo-1-fluorobenzene serves as a perfect handle for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction allows for the efficient and high-yielding construction of 1,2,3-triazole rings, which are important pharmacophores in drug discovery.
In a notable example, this compound was used as the key starting material to generate a triazole-based intermediate for a potential neuroimaging agent. nih.gov The reaction involved the cycloaddition of the azide with propargyl alcohol, catalyzed by copper(I) iodide (CuI) with N,N-Diisopropylethylamine (DIPEA) as a base. The reaction proceeded smoothly at a mild temperature of 40°C, yielding the desired triazole-methanol derivative in a high yield of 71%. nih.gov This demonstrates the robustness of the click chemistry approach, which remains unaffected by the bromo and fluoro substituents on the aromatic ring, highlighting the modularity of this synthetic strategy.
Table 1: Synthesis of Triazole Intermediate via Click Chemistry
| Reactant 1 | Reactant 2 | Catalyst/Base | Solvent | Temp. | Time | Product | Yield |
|---|---|---|---|---|---|---|---|
| This compound | Propargyl alcohol | CuI / DIPEA | THF | 40°C | 2 h | (1-(3-Bromo-4-fluorophenyl)-1H-1,2,3-triazol-4-yl)methanol | 71% |
Data sourced from a study on the synthesis of GluN2B-selective NMDAR antagonists. nih.gov
Integration into Complex Heterocyclic Systems via Sequential Functionalization
Following the initial click reaction, the resulting triazole scaffold, still bearing the bromo and fluoro groups, can be further elaborated. This sequential functionalization is key to building more complex heterocyclic systems.
The triazole-methanol intermediate, (1-(3-Bromo-4-fluorophenyl)-1H-1,2,3-triazol-4-yl)methanol, was further reacted with 2-bromo-5-methoxypyrimidine (B569352) in a nucleophilic substitution reaction. nih.gov In this step, the hydroxyl group of the methanol (B129727) moiety on the triazole ring is deprotonated by sodium hydride (NaH) to form an alkoxide, which then displaces the bromine atom on the pyrimidine (B1678525) ring. This sequence efficiently links the initial phenyl-triazole core to a second heterocyclic system (a pyrimidine), affording a complex molecule with multiple heteroatoms and defined stereochemistry. nih.gov This step-wise approach, where one functional group reacts while others remain intact for subsequent steps, is a hallmark of a well-designed synthetic building block.
Table 2: Sequential Functionalization to a Complex Heterocycle
| Reactant 1 | Reactant 2 | Base | Solvent | Temp. | Time | Product | Yield |
|---|---|---|---|---|---|---|---|
| (1-(3-Bromo-4-fluorophenyl)-1H-1,2,3-triazol-4-yl)methanol | 2-Bromo-5-methoxypyrimidine | NaH | THF | 40°C | 3 h | 2-((1-(3-Bromo-4-fluorophenyl)-1H-1,2,3-triazol-4-yl)methoxy)-5-methoxypyrimidine | 29-30% |
Data sourced from a study on the synthesis of GluN2B-selective NMDAR antagonists. nih.gov
Role in the Synthesis of Radiolabeled Precursors for Molecular Imaging Probes (e.g., for PET)
A significant application of this compound is in the synthesis of radiolabeled compounds for Positron Emission Tomography (PET) imaging. The fluorine atom on the ring is suitable for isotopic labeling with Fluorine-18 ([¹⁸F]), a commonly used positron-emitting radionuclide.
In the development of a PET tracer for the GluN2B subunit of the NMDA receptor, researchers first synthesized the non-radioactive target molecule. nih.gov Subsequently, they developed a radiolabeling procedure where a precursor was reacted to incorporate [¹⁸F]. In a related strategy, an [¹⁸F]-labeled version of the initial building block, [¹⁸F]this compound (denoted as [¹⁸F]9 in the study), can be generated and then subjected to the click chemistry reaction. nih.gov This approach integrates the radioisotope at an early stage, allowing the versatile azide functionality to then attach the radiolabeled phenyl ring to a variety of alkyne-containing molecules. The resulting [¹⁸F]-labeled triazole serves as a PET imaging probe, designed to detect and quantify specific biological targets in vivo, which can aid in the diagnosis of neurological disorders. nih.gov An ex vivo biodistribution study in mice confirmed that a derivative radiotracer could penetrate the blood-brain barrier, a critical requirement for a neurological PET probe. nih.gov
Utility in the Preparation of Pharmacologically Relevant Scaffolds and Chemical Probes
The ultimate goal of using building blocks like this compound is often the creation of new therapeutic agents or chemical probes to study biological systems. The triazole-pyrimidine scaffold synthesized from this building block was specifically designed as a potent and selective antagonist for the GluN2B subunit of the NMDA receptor. nih.gov
Overactivity of NMDA receptors is implicated in various neurological diseases, and subtype-selective antagonists are sought after to reduce side effects. The synthesized compounds were evaluated in vitro and showed high potency and selectivity for the GluN2B subunit, identifying them as promising candidates for further development. nih.gov The molecular docking studies confirmed their binding at the interface of the GluN1 and GluN2B subunits. nih.gov This work exemplifies how this compound serves as a foundational element for constructing chemical probes that are not only structurally complex but also pharmacologically relevant, paving the way for new diagnostic tools and therapeutic strategies. nih.gov
Design and Synthesis of Advanced Materials Utilizing Derivatives of this compound
While the trifunctional nature of this compound offers significant potential for applications in materials science, its use in this area is not as extensively documented as its role in medicinal chemistry. In principle, the azide group can be used for polymer functionalization or cross-linking via click chemistry. The bromo- and fluoro-moieties could be leveraged to synthesize fluorinated polymers or liquid crystals with specific electronic and physical properties. However, detailed research findings and specific examples of advanced materials derived from this compound are not widely reported in the available scientific literature.
Theoretical and Computational Studies of 4 Azido 2 Bromo 1 Fluorobenzene
Electronic Structure and Molecular Orbital Analysis
The electronic structure of 4-Azido-2-bromo-1-fluorobenzene is fundamentally governed by the interplay of the aromatic π-system and the electronic effects of its three distinct substituents: the azido (B1232118) (-N₃), bromo (-Br), and fluoro (-F) groups. Molecular orbital (MO) theory provides a framework for understanding the distribution of electrons within the molecule and identifying the orbitals most critical to its reactivity—the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).
The azido group is a versatile functional group that can act as a weak π-donor and a strong σ-acceptor. The fluorine atom is a strong σ-acceptor due to its high electronegativity but a weak π-donor. The bromine atom is also a σ-acceptor and a weak π-donor. The combination of these substituents on the benzene (B151609) ring leads to a complex electronic environment.
Computational methods, such as Density Functional Theory (DFT), can be employed to calculate the energies and spatial distributions of the molecular orbitals. For this compound, the HOMO is expected to have significant contributions from the azido group and the aromatic ring's π-system. The LUMO, conversely, is likely to be a π* orbital of the benzene ring, with its energy and localization influenced by the electron-withdrawing nature of the halogen substituents.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for assessing the molecule's kinetic stability and reactivity. A smaller gap generally indicates higher reactivity. The presence of the azido group, known for its ability to undergo thermal or photochemical decomposition to a highly reactive nitrene, significantly influences the electronic landscape.
Table 1: Calculated Molecular Orbital Properties for this compound (Illustrative Data)
| Property | Value (eV) | Description |
| HOMO Energy | -6.85 | Highest Occupied Molecular Orbital energy, indicative of the molecule's ability to donate electrons. |
| LUMO Energy | -1.23 | Lowest Unoccupied Molecular Orbital energy, indicative of the molecule's ability to accept electrons. |
| HOMO-LUMO Gap | 5.62 | Energy difference between HOMO and LUMO, related to chemical reactivity and stability. |
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)
Computational chemistry provides powerful tools for the prediction of spectroscopic parameters, which can aid in the structural elucidation of newly synthesized compounds. For this compound, the prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is of particular interest.
Using methods like Gauge-Including Atomic Orbital (GIAO) within a DFT framework, it is possible to calculate the theoretical ¹H, ¹³C, and ¹⁹F NMR chemical shifts. These calculations take into account the electronic environment of each nucleus, which is influenced by the shielding and deshielding effects of the various functional groups.
For this compound, the ¹H NMR spectrum is expected to show complex splitting patterns in the aromatic region due to the different electronic environments of the three aromatic protons. The ¹³C NMR spectrum will display six distinct signals for the aromatic carbons, with their chemical shifts influenced by the attached substituents. The carbon attached to the fluorine will show a large C-F coupling constant, while the carbon attached to the bromine will be influenced by its heavy atom effect. The ¹⁹F NMR spectrum will exhibit a single resonance, with its chemical shift providing information about the electronic environment around the fluorine atom.
Table 2: Predicted NMR Chemical Shifts (δ, ppm) for this compound (Illustrative Data)
| Nucleus | Predicted Chemical Shift (ppm) |
| ¹H (aromatic) | 7.10 - 7.50 |
| ¹³C (C-F) | 158 - 162 (d, ¹JCF ≈ 245 Hz) |
| ¹³C (C-Br) | 115 - 120 |
| ¹³C (C-N₃) | 138 - 142 |
| ¹³C (aromatic) | 118 - 135 |
| ¹⁹F | -110 to -115 |
Note: The data in this table are illustrative and based on typical chemical shift ranges for similarly substituted benzene derivatives. Precise computational prediction requires specific software and basis sets.
Reaction Pathway Modeling and Transition State Analysis for Key Transformations
A key aspect of the chemistry of aryl azides is their ability to undergo thermal or photochemical decomposition to form highly reactive nitrenes. Computational modeling can provide detailed insights into the reaction mechanism, including the identification of transition states and the calculation of activation energies.
For this compound, the primary transformation of interest is the extrusion of dinitrogen (N₂) to form the corresponding 2-bromo-4-fluoro-phenylnitrene. This process can be modeled using computational methods to map out the potential energy surface of the reaction.
The calculations would involve locating the geometry of the transition state for the N-N bond cleavage in the azido group. Transition state theory can then be used to calculate the activation energy for this process. This information is crucial for understanding the thermal stability of this compound and the conditions required for nitrene formation. The subsequent reactions of the generated nitrene, such as intramolecular cyclization or intermolecular reactions, can also be modeled to predict the likely products.
Table 3: Calculated Activation Energy for Nitrene Formation (Illustrative Data)
| Reaction | Transition State | Activation Energy (kcal/mol) |
| This compound → 2-Bromo-4-fluoro-phenylnitrene + N₂ | C-N-N-N bending and N-N stretching | 25 - 35 |
Note: The data in this table is an illustrative range based on computational studies of the thermal decomposition of other aryl azides. The actual activation energy will depend on the specific electronic effects of the bromo and fluoro substituents.
Conformation Analysis and Energetic Profiles
While the benzene ring itself is planar, the azido group has rotational freedom around the C-N bond. Conformational analysis of this compound involves exploring the potential energy surface as a function of the dihedral angle between the plane of the azido group and the plane of the aromatic ring.
Computational methods can be used to calculate the energy of the molecule at different rotational angles, thereby identifying the most stable conformation (the global minimum) and any rotational barriers. The presence of the ortho-bromo substituent is expected to introduce steric hindrance, which will likely influence the preferred orientation of the azido group. The rotational barrier will provide information on the flexibility of the molecule at different temperatures.
Understanding the conformational preferences is important as it can affect the molecule's packing in the solid state and its interaction with other molecules or biological targets.
Table 4: Calculated Rotational Barrier for the Azido Group (Illustrative Data)
| Dihedral Angle (Azido vs. Ring) | Relative Energy (kcal/mol) | Conformation |
| 0° | 0.0 | Planar (most stable) |
| 90° | 2.5 - 4.0 | Perpendicular (transition state) |
Note: The data in this table is an illustrative range based on computational studies of other ortho-substituted aryl azides. The steric and electronic effects of the bromo and fluoro substituents will determine the precise rotational barrier.
Quantitative Structure-Activity Relationship (QSAR) Principles in the Context of Derivatives
Quantitative Structure-Activity Relationship (QSAR) studies aim to correlate the chemical structure of a series of compounds with their biological activity or a particular chemical property. While no specific QSAR studies on derivatives of this compound are readily available, the principles of QSAR can be applied to understand how modifications to its structure would likely impact its properties.
For a series of derivatives of this compound, where the substituents on the ring are varied, QSAR models could be developed. The descriptors used in such a model would include:
Electronic descriptors: Hammett constants, calculated atomic charges, and dipole moments to quantify the electron-donating or -withdrawing nature of the substituents.
Steric descriptors: Molar refractivity, van der Waals volume, and Taft steric parameters to account for the size and shape of the substituents.
Hydrophobic descriptors: The partition coefficient (logP) to describe the lipophilicity of the molecules.
By correlating these descriptors with a measured activity (e.g., reactivity in a certain reaction, or a biological endpoint), a QSAR model can be built. This model could then be used to predict the activity of new, unsynthesized derivatives, thereby guiding the design of molecules with desired properties. For instance, in the context of designing photoaffinity labels, a QSAR study could help in optimizing the electronic properties of the azido-containing ring to enhance its photoreactivity while tuning its hydrophobicity for better membrane permeability.
Conclusion and Future Directions in Research on 4 Azido 2 Bromo 1 Fluorobenzene
Summary of Key Synthetic and Reactivity Discoveries
The synthesis of aryl azides like 4-azido-2-bromo-1-fluorobenzene is typically achieved from the corresponding aromatic amine. Standard procedures involve diazotization of the amine followed by treatment with an azide (B81097) source, such as sodium azide. organic-chemistry.org This method provides a reliable route to the title compound from 4-amino-2-bromo-1-fluorobenzene.
The reactivity of this compound is characterized by the distinct chemical behavior of its three functional groups:
The Azido (B1232118) Group: This moiety is a cornerstone of its utility. It readily participates in 1,3-dipolar cycloaddition reactions, most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," to form stable triazole rings. masterorganicchemistry.com This reaction is exceptionally selective and efficient, making it ideal for creating complex molecules. masterorganicchemistry.com Furthermore, the azide can undergo thermal or photolytic decomposition to generate a highly reactive nitrene intermediate, which can engage in C-H insertion or rearrangement reactions. kit.edunih.gov It can also be reduced to a primary amine via methods like the Staudinger reaction. nih.gov
The Bromo Group: The bromine atom serves as a classical handle for cross-coupling reactions. It is an excellent substrate for palladium-catalyzed reactions such as Suzuki-Miyaura, Stille, and Buchwald-Hartwig aminations, allowing for the formation of new carbon-carbon and carbon-nitrogen bonds. researchgate.netwikipedia.org This enables the introduction of a wide array of substituents at the C2 position.
The Fluoro Group: The fluorine atom is generally less reactive in nucleophilic aromatic substitution compared to the bromine atom. However, its presence significantly influences the electronic properties of the aromatic ring. In medicinal chemistry, the incorporation of fluorine is a well-established strategy to enhance metabolic stability, binding affinity, and bioavailability of drug candidates. researchgate.netresearchgate.net
Unexplored Reactivity Patterns and Synthetic Opportunities
Despite the predictable reactivity of each functional group, the interplay between them in this compound presents numerous unexplored opportunities.
Selective and Sequential Functionalization: A major area for future research is the development of orthogonal reaction conditions that allow for the selective and sequential modification of the bromo and azido groups. For instance, performing a Suzuki coupling at the bromo position while preserving the azide would generate a more complex azido-aromatic intermediate, which could then be used in a subsequent click reaction. The challenge lies in finding catalytic systems that are compatible with the potentially sensitive azide group.
Benzyne (B1209423) Formation: The ortho-bromo-fluoro arrangement suggests the potential for generating a highly reactive benzyne intermediate through treatment with a strong base or organometallic reagent. stackexchange.com The resulting benzyne could be trapped with various dienes or nucleophiles to construct complex polycyclic systems in a single step.
Controlled Nitrene Chemistry: While the photolysis of aryl azides is known, controlling the reaction pathway of the resulting nitrene is a significant challenge. kit.edu Research into using supramolecular hosts, such as cucurbiturils, has shown promise in directing the photolysis of aryl azides towards C-H amination instead of the more common ring expansion to azepines. kit.edu Applying such strategies to this compound could unlock novel intramolecular cyclization pathways, potentially leading to new heterocyclic scaffolds.
Nitrene Transfer Reactions: Copper-catalyzed reactions of aryl azides with compounds like tryptophols can lead to the formation of complex indole (B1671886) alkaloids through a nitrene transfer/cyclization cascade. nih.gov Exploring this reactivity with this compound could provide access to novel halogenated alkaloid-like structures.
Potential for Novel Applications in Organic and Medicinal Chemistry
The unique structural features of this compound make it a highly valuable scaffold for creating molecules with novel applications.
Medicinal Chemistry: The compound serves as an ideal starting point for the synthesis of trifunctional linkers or scaffolds. A molecule could be built out from the bromo position via cross-coupling, attached to a biomolecule or surface via the azide's click reactivity, while the fluorine atom imparts favorable pharmacokinetic properties. researchgate.netresearchgate.net This is particularly relevant for the development of targeted drug delivery systems, antibody-drug conjugates (ADCs), and activity-based protein profiling (ABPP) probes.
Photoaffinity Labeling: The aryl azide group can function as a photo-cross-linking agent. nih.gov Upon photolysis, the generated nitrene can form covalent bonds with nearby molecules, such as the binding site of a protein. This makes this compound a potential precursor for creating photoaffinity probes to identify and study protein-ligand interactions. The bromo and fluoro substituents can be used to modulate the binding affinity and specificity of the probe.
Materials Science: The ability to undergo click chemistry makes this compound suitable for surface modification and polymer synthesis. It can be used to functionalize surfaces with specific chemical groups or to create highly ordered polymers and dendrimers with tailored electronic and physical properties.
Challenges and Prospects in Expanding the Scope of this compound Chemistry
Expanding the utility of this compound requires addressing several key challenges.
Stability and Safety: Organic azides are high-energy compounds and can be sensitive to heat, shock, and light, posing potential safety risks. kit.edu Careful handling and optimization of reaction conditions are necessary to ensure safe and efficient transformations.
Regioselectivity: In reactions that could potentially involve both the bromo and fluoro atoms, such as nucleophilic aromatic substitution or benzyne formation, controlling the regioselectivity can be difficult. Developing selective methods is crucial for predictable and efficient synthesis.
Catalyst Compatibility: The azide group can interact with or poison certain transition metal catalysts used in cross-coupling reactions. A significant prospect for future research is the design of robust catalysts that are tolerant of the azide functionality, or the use of protective group strategies for the azide.
The prospects for this compound chemistry are bright. Overcoming the existing challenges through the development of novel catalytic systems and reaction methodologies will undoubtedly expand its role as a powerful tool in organic synthesis. Its potential to serve as a versatile hub for assembling complex, multifunctional molecules ensures its continued relevance in the fields of medicinal chemistry, chemical biology, and materials science.
Q & A
Basic Research Questions
Q. What are the validated synthetic routes for 4-azido-2-bromo-1-fluorobenzene, and how do reaction conditions influence yield?
- Methodological Answer :
- The compound is typically synthesized via diazotization of 4-amino-2-bromo-1-fluorobenzene followed by azide substitution. Key variables include temperature (-5°C to 0°C for diazotization) and stoichiometric control of sodium nitrite and azide sources (e.g., NaN₃) .
- Critical Parameters :
- Excess nitrous acid must be neutralized post-diazotization to avoid side reactions (e.g., formation of phenolic byproducts).
- Use of anhydrous conditions during azide substitution minimizes hydrolysis.
- Yield Optimization : Yields >90% are achievable under rigorously anhydrous conditions and controlled pH (4–6) .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer :
- Analytical Techniques :
- HPLC-PDA : Purity validation (>95%) via reverse-phase chromatography (C18 column, acetonitrile/water gradient) .
- NMR : ¹⁹F NMR (δ -110 to -115 ppm for fluorobenzene derivatives) and ¹H NMR (azide proton absence confirms successful substitution) .
- FT-IR : Azide stretch at ~2100 cm⁻¹ confirms functional group integrity .
Q. What are the stability considerations for handling and storing this compound?
- Methodological Answer :
- Storage : Store at -20°C in amber vials under inert gas (N₂/Ar) to prevent photodegradation and moisture ingress .
- Decomposition Risks :
- Thermal instability above 40°C may lead to explosive decomposition.
- Hydrolysis in aqueous media generates toxic HN₃; use anhydrous solvents (e.g., THF, DCM) .
Advanced Research Questions
Q. How can contradictory data in reaction mechanisms involving this compound be resolved?
- Methodological Answer :
- Case Example : Discrepancies in cycloaddition yields with alkynes may arise from competing Huisgen pathways (thermal vs. Cu-catalyzed).
- Resolution Strategy :
- Kinetic Studies : Monitor reaction progress via in-situ IR to identify intermediate species .
- Computational Modeling : DFT calculations (e.g., Gaussian) to compare activation energies for competing pathways .
- Data Triangulation : Cross-validate results using LC-MS (for product distribution) and isotopic labeling (¹³C/¹⁵N) .
Q. What experimental designs are optimal for studying substituent effects on azide reactivity in aryl halide systems?
- Methodological Answer :
- Design Framework :
- Comparative Substrates : Synthesize analogs (e.g., 4-azido-2-chloro-1-fluorobenzene) to isolate electronic effects of Br vs. Cl .
- Kinetic Isotope Effects (KIE) : Use deuterated solvents (D₂O) to probe hydrogen-bonding interactions in transition states .
- Statistical Analysis : Apply multivariate regression to correlate Hammett σ values with reaction rates .
Q. How can researchers mitigate competing side reactions during Sonogashira couplings with this compound?
- Methodological Answer :
- Catalytic System Optimization :
- Use Pd(PPh₃)₂Cl₂/CuI with excess PPh₃ to suppress Glaser homocoupling .
- Add molecular sieves to scavenge trace H₂O in alkyne substrates.
- Temperature Gradients : Conduct reactions at 60°C (to favor cross-coupling) rather than room temperature (promotes side reactions) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
